molecular formula C6H6N2O2 B099198 4-Methyl-2-nitropyridine CAS No. 18368-71-3

4-Methyl-2-nitropyridine

Cat. No.: B099198
CAS No.: 18368-71-3
M. Wt: 138.12 g/mol
InChI Key: VGENLLAEDBMNSC-UHFFFAOYSA-N
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Description

4-Methyl-2-nitropyridine is a heterocyclic aromatic compound with the molecular formula C6H6N2O2 It is a derivative of pyridine, where a methyl group is attached to the fourth position and a nitro group is attached to the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-nitropyridine can be achieved through several methods. One common approach involves the nitration of 4-methylpyridine (4-picoline) using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration at the second position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This method enhances safety and efficiency by minimizing the accumulation of highly energetic intermediates. For instance, pyridine N-oxide can be nitrated with nitric acid and sulfuric acid to produce 4-nitropyridine N-oxide, which is then reduced to this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Ammonia or amines in the presence of a base.

Major Products:

Scientific Research Applications

4-Methyl-2-nitropyridine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial properties.

    Industry: The compound is used in the production of agrochemicals and dyes.

Comparison with Similar Compounds

  • 2-Methyl-4-nitropyridine
  • 3-Methyl-4-nitropyridine
  • 4-Nitropyridine

Comparison: 4-Methyl-2-nitropyridine is unique due to the specific positioning of the methyl and nitro groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. For instance, 2-Methyl-4-nitropyridine has the nitro group at the fourth position, which alters its chemical behavior compared to this compound. Similarly, 3-Methyl-4-nitropyridine has different reactivity due to the position of the substituents .

Properties

IUPAC Name

4-methyl-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-5-2-3-7-6(4-5)8(9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGENLLAEDBMNSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939741
Record name 4-Methyl-2-nitropyridine
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18368-71-3
Record name 4-Methyl-2-nitropyridine
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Record name 2-Nitro-4-picoline
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Record name 2-Nitro-4-picoline
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Record name 4-Methyl-2-nitropyridine
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Record name 4-Methyl-2-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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